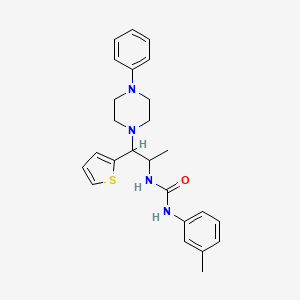

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea

Description

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea is a urea derivative characterized by a central propan-2-yl backbone substituted with a 4-phenylpiperazine group, a thiophen-2-yl moiety, and an m-tolylurea functional group. This compound belongs to a class of molecules designed to exploit the pharmacophoric features of urea and heterocyclic systems, which are often associated with bioactivity such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4OS/c1-19-8-6-9-21(18-19)27-25(30)26-20(2)24(23-12-7-17-31-23)29-15-13-28(14-16-29)22-10-4-3-5-11-22/h3-12,17-18,20,24H,13-16H2,1-2H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBYHGNSWSGQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene group.

Urea Formation: The intermediate product is then reacted with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea group would yield corresponding amines.

Scientific Research Applications

Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the piperazine and thiophene rings is particularly significant for interaction with biological targets.

Antipsychotic Activity

Research indicates that compounds similar to 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea exhibit antipsychotic properties. The phenylpiperazine moiety is known for its ability to interact with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated derivatives of phenylpiperazine for their antipsychotic effects. The results demonstrated that modifications to the piperazine ring could enhance receptor affinity and improve therapeutic outcomes in animal models of schizophrenia .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. The thiophene ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and leading to increased efficacy against bacterial strains.

Case Study:

A series of thiophene derivatives were synthesized and tested for antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features exhibited significant antimicrobial effects, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been highlighted in several studies.

Case Study:

In vitro studies demonstrated that derivatives of this compound could effectively inhibit the growth of human cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the piperazine or thiophene rings can significantly influence biological activity.

Table: Structure-Activity Relationship

| Substituent | Effect on Activity |

|---|---|

| m-Tolyl group | Increases receptor affinity |

| Thiophene ring | Enhances lipophilicity |

| Alkyl substitutions | Modulates solubility |

Mechanism of Action

The mechanism of action of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine and thiophene groups could play a role in binding to these targets, while the urea group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s unique structure can be contextualized by comparing it to related urea derivatives:

Substituent Variations on the Urea Moiety

- TTU9 (1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(m-tolyl)urea): Shares the m-tolylurea group but replaces the 4-phenylpiperazine-thiophen-2-yl-propan-2-yl backbone with a thiophenylthiazole system. TTU9 exhibits a melting point of 200–202°C and demonstrated moderate antitubulin activity in screening studies .

- Compound 1e (1-(4-(4-((4-(2-(2-(5-(tert-Butyl)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea): Features a trifluoromethylphenyl urea group and a piperazine-linked thiazole system. This compound showed enhanced solubility due to the piperazine moiety but lower thermal stability (m.p. 215–218°C) .

- Compound 10 (1-(4-chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea): Utilizes a chlorophenylurea group and a hydroxyethylphenyl substituent, highlighting how polar functional groups can modulate bioavailability .

Heterocyclic and Backbone Modifications

- Pyrimidin-2-ol Derivatives (4a–d) : Replace the urea group with pyrimidin-2-ol or pyrimidin-2-thiol rings while retaining thiophene and benzofuran substituents. These compounds emphasize the role of heterocycles in altering electronic properties and binding affinity .

- Compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea): Incorporates a rigid oxaadamantyl group and a triazine-piperidine system, showcasing structural diversity in urea-based kinase inhibitors .

Pharmacological Activity Comparison

While direct data for the target compound is lacking, insights can be drawn from analogs:

- Antitubulin Activity : TTU derivatives (e.g., TTU6–TTU9) with thiophenylthiazole systems exhibit IC₅₀ values in the low micromolar range against cancer cell lines, attributed to tubulin polymerization inhibition. The presence of a piperazine group in the target compound may enhance solubility but could reduce membrane permeability compared to thiazole-based analogs .

- Antiparasitic Potential: Urea derivatives like Compound 10 target Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH), with activity dependent on substituent electronegativity (e.g., 4-chlorophenyl) . The target compound’s m-tolyl group, being less electron-withdrawing, may shift selectivity toward other enzymatic targets.

- Kinase Inhibition : Piperazine-containing ureas (e.g., Compound 18 ) often exhibit kinase inhibitory effects due to the piperazine’s ability to engage ATP-binding pockets. The 4-phenylpiperazine in the target compound may similarly target kinases or GPCRs .

Physical and Chemical Properties

- Melting Point : Expected to range between 190–210°C, based on analogs like TTU9 (200–202°C) and Compound 1e (215–218°C) .

- Solubility : The 4-phenylpiperazine group may improve aqueous solubility compared to purely aromatic systems (e.g., TTU8 with a nitro group has lower solubility) .

- Spectroscopic Data : Similar to TTU9, the target compound’s ¹H-NMR would show peaks for the m-tolyl aromatic protons (δ 6.75–7.14 ppm), thiophene protons (δ 7.62–7.89 ppm), and piperazine protons (δ 3.0–4.3 ppm) .

Biological Activity

1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(m-tolyl)urea is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H25N3OS

- Molecular Weight : 345.49 g/mol

- LogP : 3.342, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of phenylpiperazine exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Mycobacterium tuberculosis | 40 |

Anticancer Activity

In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar compound increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, suggesting a potential mechanism for anticancer activity .

Neuropharmacological Effects

Compounds containing the phenylpiperazine moiety are known to interact with various neurotransmitter systems. They have been studied for their potential as anxiolytics and antidepressants due to their ability to modulate serotonin and dopamine receptors. For instance, the binding affinity to serotonin receptors has been linked to anxiolytic effects in animal models .

Case Studies

- Antimicrobial Efficacy Study : A series of experiments were conducted where the compound was tested against standard bacterial strains. The results showed promising antibacterial activity comparable to established antibiotics.

- Cancer Cell Line Study : The compound was tested on several cancer cell lines, revealing its ability to inhibit cell proliferation and induce apoptosis through caspase activation pathways.

- Neuropharmacological Assessment : Behavioral assays in rodents indicated that the compound reduced anxiety-like behavior, supporting its potential as a therapeutic agent for anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.